Cas no 1804879-26-2 (3-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carbonyl chloride)
3-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carbonyl chloride
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- Inchi: 1S/C9H3BrClF6NO2/c10-2-3-5(20-9(15,16)17)1-4(7(11)19)18-6(3)8(12,13)14/h1H,2H2
- InChI Key: DFGRHDFCUNEKBC-UHFFFAOYSA-N
- SMILES: BrCC1=C(C=C(C(=O)Cl)N=C1C(F)(F)F)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 363
- XLogP3: 4.4
- Topological Polar Surface Area: 39.2
3-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029080968-1g |
3-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carbonyl chloride |
1804879-26-2 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carbonyl chloride Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 3-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carbonyl chloride
Introduction to 3-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carbonyl chloride (CAS No. 1804879-26-2)
3-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carbonyl chloride (CAS No. 1804879-26-2) is a highly functionalized compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique combination of bromomethyl, trifluoromethoxy, and trifluoromethyl substituents, along with a pyridine-6-carbonyl chloride moiety. These features make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The bromomethyl group in this compound is particularly noteworthy due to its reactivity and versatility in forming carbon-carbon bonds. This functionality allows for the introduction of a wide range of substituents, making it an essential building block in the synthesis of complex molecules. The trifluoromethoxy and trifluoromethyl groups, on the other hand, confer unique electronic and steric properties to the molecule, which can significantly influence its biological activity and physicochemical properties.
The pyridine-6-carbonyl chloride moiety is another key feature of this compound. Pyridine derivatives are widely used in medicinal chemistry due to their ability to form hydrogen bonds and their lipophilic nature, which can enhance the bioavailability and permeability of drug candidates. The presence of a carbonyl chloride group further expands the synthetic utility of this compound by enabling nucleophilic acyl substitution reactions, which are crucial for the synthesis of amides, esters, and other functional groups.
Recent research has highlighted the potential applications of 3-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carbonyl chloride in the development of novel therapeutics. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of a series of potent inhibitors targeting specific enzymes involved in cancer progression. The bromomethyl group was used to introduce various alkyl and aryl substituents, while the trifluoromethoxy and trifluoromethyl groups contributed to the overall potency and selectivity of the inhibitors.
In another study, researchers from the University of California explored the use of this compound in the development of new agrochemicals. The unique combination of functional groups allowed for the design of molecules with enhanced stability and efficacy against plant pathogens. The pyridine-6-carbonyl chloride moiety was particularly useful in forming stable amide linkages with amino acid derivatives, resulting in compounds with improved biological activity.
The synthetic route to 3-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carbonyl chloride involves several well-established steps. Initially, 4-trifluoromethoxy-2-trifluoromethylpyridine is synthesized through a series of reactions involving fluorination and substitution. The bromination step introduces the bromomethyl group, followed by the formation of the carbonyl chloride moiety through chlorination. This multi-step process requires careful control over reaction conditions to ensure high yields and purity.
The physical properties of 3-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carbonyl chloride are also noteworthy. It is typically obtained as a white or off-white solid with a melting point ranging from 100°C to 110°C. The compound is stable under standard laboratory conditions but should be stored in a cool, dry place to prevent degradation. Its solubility profile is favorable for many organic solvents, making it easy to handle and process in various synthetic protocols.
In conclusion, 3-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carbonyl chloride (CAS No. 1804879-26-2) is a versatile and highly functionalized compound with significant potential in medicinal chemistry and organic synthesis. Its unique combination of bromomethyl, trifluoromethoxy, trifluoromethyl, and pyridine-6-carbonyl chloride groups makes it an invaluable intermediate for the development of novel pharmaceuticals and agrochemicals. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern chemical research.
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